1-(prop-2-en-1-yl)piperazin-2-one
Description
Properties
CAS No. |
59702-24-8 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.2 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-en-1-yl)piperazin-2-one can be achieved through several methods. One common approach involves the reaction of piperazine with an appropriate alkylating agent, such as allyl bromide, under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Piperazine and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like acetonitrile or dimethylformamide.
Procedure: The piperazine is dissolved in the solvent, and the base is added to the solution. Allyl bromide is then added dropwise to the reaction mixture while stirring. The reaction is allowed to proceed at room temperature or slightly elevated temperatures for several hours.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-en-1-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
1-(prop-2-en-1-yl)piperazin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(prop-2-en-1-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Bioactivity : The 3-chlorophenyl derivative (C₁₀H₁₁ClN₂O) demonstrates significant cytotoxicity, with guanidine-substituted analogs showing IC₅₀ values lower than doxorubicin in cancer cell lines . In contrast, the allyl-substituted compound lacks direct bioactivity data but serves as a versatile synthetic intermediate.
- Solubility and Stability : Hydrochloride salts (e.g., 1-isopropylpiperazin-2-one hydrochloride) exhibit enhanced solubility in polar solvents, advantageous for pharmaceutical formulations .
- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., 6-aminopyridinyl) improve π-π stacking interactions in drug-receptor binding, whereas aliphatic groups (e.g., allyl, isopropyl) prioritize synthetic flexibility .
Q & A
Q. What are the common synthetic routes for preparing 1-(prop-2-en-1-yl)piperazin-2-one, and how do reaction conditions influence yield and purity?
-
Methodological Answer :
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, allylation of piperazin-2-one derivatives can be achieved using allyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Temperature control (e.g., reflux at 80–100°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions like oxidation of the allyl group . Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
Structural validation requires a combination of analytical techniques:- NMR : ¹H and ¹³C NMR to identify allyl protons (δ 5.0–6.0 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 167.1) .
- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C=C (~1640 cm⁻¹) .
Discrepancies in spectral data may indicate impurities or tautomeric forms, necessitating further purification .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinase enzymes). For example, the allyl group may enhance hydrophobic interactions in enzyme pockets .
- QSAR Models : Correlate substituent electronic properties (Hammett constants) with biological activity. Derivatives with electron-withdrawing groups on the piperazine ring show improved antimicrobial potency .
- DFT Calculations : Assess stability of tautomeric forms (e.g., enol vs. keto) to guide synthetic routes .
Q. How should researchers address contradictory solubility or stability data for this compound in literature?
- Methodological Answer :
- Solubility Conflicts : Re-evaluate solvent systems (e.g., DMSO for polar assays vs. chloroform for NMR). Note that solubility in "organic solvents" (as reported in ) is non-specific; use Hansen solubility parameters to refine choices.
- Stability Issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the carbonyl group under acidic conditions is a known instability .
Q. What strategies are effective for resolving low yields in allylation reactions of piperazin-2-one derivatives?
- Methodological Answer :
- Reagent Optimization : Replace allyl bromides with iodides for faster kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield .
- Byproduct Analysis : Use LC-MS to identify dimers or oligomers formed via radical pathways, which can be suppressed by adding radical inhibitors (e.g., BHT) .
Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- Target Selection : Prioritize receptors where piperazine derivatives are known ligands (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) .
- Assay Conditions : Use HEK293 cells transfected with target receptors and measure cAMP levels (ELISA) or calcium flux (Fluo-4 dye) .
- Control Compounds : Include reference standards (e.g., buspirone for 5-HT₁A) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .
Q. What analytical challenges arise in characterizing this compound’s tautomeric equilibrium?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–60°C) to observe coalescence of keto-enol proton signals .
- X-ray Crystallography : Resolve tautomeric forms in solid state; the keto form is typically more stable .
- pH Studies : Use UV-Vis spectroscopy to track absorbance shifts (λₘₐₘ) in buffered solutions (pH 2–12) .
Q. How can researchers mitigate safety risks during large-scale synthesis of this compound?
- Methodological Answer :
- Hazard Assessment : Review SDS data for precursors (e.g., allyl bromide: toxic, lachrymatory) and implement fume hoods/PPE .
- Process Safety : Conduct calorimetry (DSC) to identify exothermic risks and scale reactions incrementally (10g → 100g → 1kg) .
- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .
Q. Data Contradictions and Gaps
- Missing Physical Data : Melting points and densities are often unreported . Researchers should experimentally determine these using DSC and pycnometry.
- Biological Activity Claims : While structural analogs show antimicrobial/anticancer activity , direct evidence for this compound is lacking. Validate via standardized assays (e.g., CLSI guidelines for MIC testing).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
